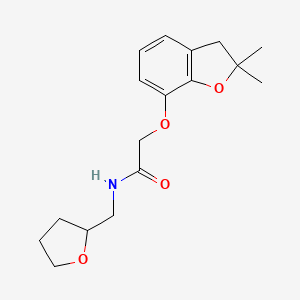

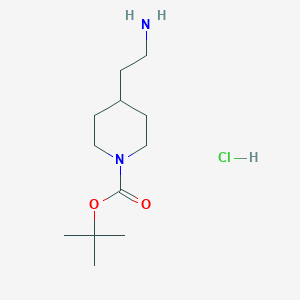

N-cyclopentylquinoxaline-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopentylquinoxaline-6-carboxamide , also known as nicotinamide , is a form of vitamin B3 . It is found in food and used both as a dietary supplement and medication. As a supplement, it is taken orally to prevent and treat pellagra , a condition caused by niacin deficiency. Unlike nicotinic acid (niacin), nicotinamide does not cause skin flushing. Additionally, it is used topically in creams to treat acne and improve the appearance of aging skin by reducing hyperpigmentation and redness .

Synthesis Analysis

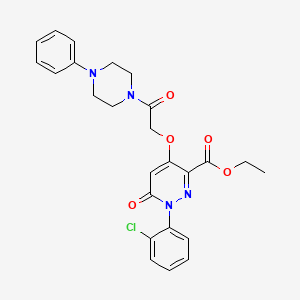

The synthesis of N-cyclopentylquinoxaline-6-carboxamide involves the preparation of its ortho-fused derivatives, specifically N-phenyl- and N-benzyl quinoxaline-2-carboxamides . These derivatives were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. The compounds exhibited moderate to good activity, with most having minimum inhibitory concentrations (MIC) below 15.625 µg/mL. Notably, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide demonstrated potential as an antineoplastic agent with selective cytotoxicity against hepatic, ovarian, and prostate cancer cell lines .

Molecular Structure Analysis

The molecular structure of N-cyclopentylquinoxaline-6-carboxamide consists of a quinoxaline core with a carboxamide functional group. Its chemical formula is C6H6N2O , and its molar mass is approximately 122.127 g/mol . The compound is water-soluble and has a melting point of 129.5°C .

Chemical Reactions Analysis

While specific chemical reactions involving N-cyclopentylquinoxaline-6-carboxamide are not widely documented, its derivatives have been studied. For example, the synthesis of diphenylquinoxaline-6-carbohydrazide hybrids involves a reaction between 2,3-diphenylquinoxaline-6-carboxylic acid and 3,4-diaminobenzoic acid in acetic acid as a solvent . Further investigations into its reactivity and mechanistic pathways are essential for a comprehensive understanding.

Physical And Chemical Properties Analysis

: Nicotinamide - Wikipedia : Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides

Propiedades

IUPAC Name |

N-cyclopentylquinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-11-3-1-2-4-11)10-5-6-12-13(9-10)16-8-7-15-12/h5-9,11H,1-4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPKNMZNXUNDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentylquinoxaline-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)

![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)

![N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2886797.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)

![Methyl (E)-4-[[3-(morpholine-4-carbonyl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2886808.png)